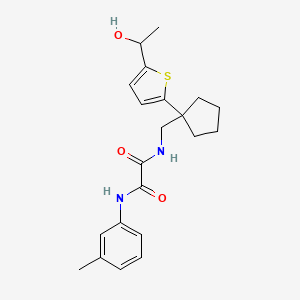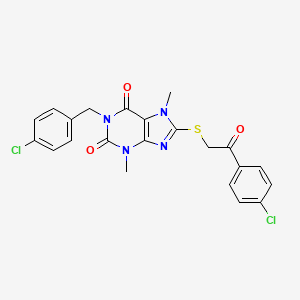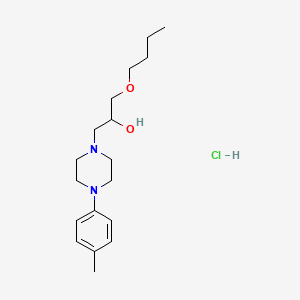
N-(pyridin-3-ylmethyl)chroman-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(pyridin-3-ylmethyl)chroman-2-carboxamide” is a chemical compound. It is a derivative of chroman , a class of compounds that have been studied for their potential anti-inflammatory properties .
Synthesis Analysis
The synthesis of chroman derivatives, including “N-(pyridin-3-ylmethyl)chroman-2-carboxamide”, involves designing, synthesizing, and fully characterizing the compounds . The structure-activity relationship established shows that the chain length of the amide moiety, branching of the side chain, and the presence of substituents on the phenyl ring have significant effects on their inhibitory activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(pyridin-3-ylmethyl)chroman-2-carboxamide” and its derivatives are complex and involve multiple steps . The reactions are influenced by factors such as the chain length of the amide moiety, branching of the side chain, and the presence of substituents on the phenyl ring .Applications De Recherche Scientifique
Comprehensive Analysis of “N-(pyridin-3-ylmethyl)chroman-2-carboxamide” Applications
N-(pyridin-3-ylmethyl)chroman-2-carboxamide: is a compound with potential applications in various scientific research fields. Below is a detailed analysis of six unique applications, each presented in a separate section.
Anti-Tubercular Agents
Compounds related to N-(pyridin-3-ylmethyl)chroman-2-carboxamide have been explored for their anti-tubercular properties. Novel derivatives have been synthesized and evaluated for activity against Mycobacterium tuberculosis H37Ra. These compounds have shown significant inhibitory concentrations (IC50) and are considered promising candidates for the development of new anti-TB drugs .
Medicinal Chemistry
The structural motif of N-(pyridin-3-ylmethyl)chroman-2-carboxamide is found in various pharmaceutical molecules. Its derivatives, particularly N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines , have garnered attention due to their varied medicinal applications, including potential roles in treating diseases and as pharmacophores in drug design .
Organic Synthesis
The synthesis of N-(pyridin-3-ylmethyl)chroman-2-carboxamide derivatives involves chemodivergent methods that can lead to the formation of amides and imidazopyridines. These methods are significant for organic chemistry, providing pathways for creating complex molecules with potential biological activity .
Catalysis
Research indicates that certain derivatives of N-(pyridin-3-ylmethyl)chroman-2-carboxamide can be synthesized using catalytic processes. For instance, MgO nanoparticles have been used to catalyze the synthesis of novel compounds with potential applications in cancer treatment .
Enantioselective Synthesis
The compound’s framework is useful in enantioselective synthesis, which is crucial for creating substances with specific chirality. This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety .
Orientations Futures
The future directions for the study of “N-(pyridin-3-ylmethyl)chroman-2-carboxamide” and similar compounds could involve further exploration of their anti-inflammatory properties and potential applications in medicine . Additionally, more research could be done to fully elucidate their synthesis, molecular structure, and mechanism of action.
Propriétés
IUPAC Name |
N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-16(18-11-12-4-3-9-17-10-12)15-8-7-13-5-1-2-6-14(13)20-15/h1-6,9-10,15H,7-8,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNCXOINNRMGDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)chroman-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[[2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2996155.png)


![3-(2-Aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2996158.png)





![N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2996172.png)
![2-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B2996173.png)


![5-(6-cyclopropylpyridazin-3-yl)-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2996177.png)